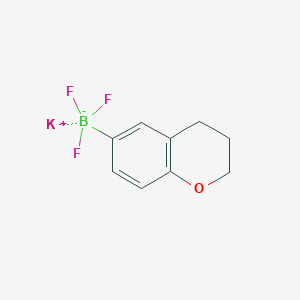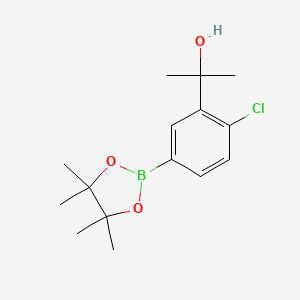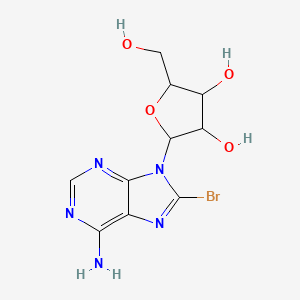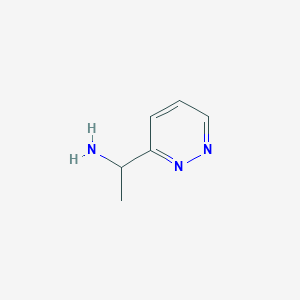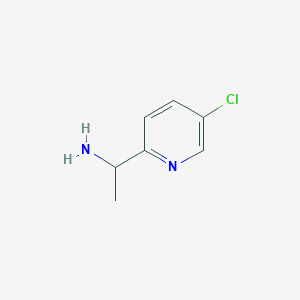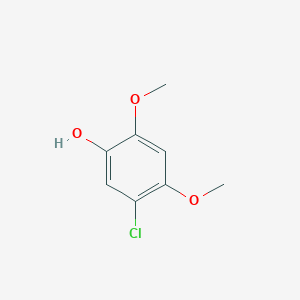
5-Chloro-2,4-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,4-dimethoxyphenol is a chemical compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . Its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, has been synthesized for use as novel tyrosinase inhibitors . The synthesis involved a mixture of 2-amino-4-chlorobenzene-thiol and various substituted benzaldehydes stirred for 0.5–8 hours at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.61 . The storage temperature is between 2-8°C .科学研究应用
5-Chloro-2,4-dimethoxyphenol-DMP has a number of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of cellular signaling pathways. In terms of synthesis, this compound-DMP can be used to synthesize compounds such as this compound-dimethoxybenzaldehyde, this compound-dimethoxybenzoyl chloride, and this compound-dimethoxyphenol. In terms of enzyme inhibition, this compound-DMP has been shown to inhibit the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as dopamine and epinephrine. In terms of cellular signaling pathways, this compound-DMP has been found to inhibit the activity of the enzyme protein kinase C, which is involved in the regulation of a variety of cellular processes.
作用机制
The mechanism of action of 5-Chloro-2,4-dimethoxyphenol-DMP is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular signaling pathways. This compound-DMP is thought to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking the enzyme's ability to catalyze its reaction. It is also thought to disrupt cellular signaling pathways by binding to and inhibiting the activity of proteins involved in the pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-DMP are not fully understood, but it has been shown to have a number of effects on the body. In terms of biochemical effects, this compound-DMP has been found to inhibit the activity of enzymes involved in the metabolism of catecholamines such as dopamine and epinephrine, as well as the enzyme protein kinase C, which is involved in the regulation of a variety of cellular processes. In terms of physiological effects, this compound-DMP has been found to have a number of effects on the cardiovascular system, including an increase in heart rate and blood pressure, as well as an increase in the production of adrenaline.
实验室实验的优点和局限性
The use of 5-Chloro-2,4-dimethoxyphenol-DMP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound-DMP is its ability to inhibit the activity of enzymes involved in the metabolism of catecholamines, as well as its ability to disrupt cellular signaling pathways. This makes it a useful tool for studying the effects of these processes on the body. However, one of the main limitations of using this compound-DMP in laboratory experiments is its potential toxicity. This compound-DMP has been found to have a number of adverse effects on the body, and therefore should be used with caution.
未来方向
The potential future directions for 5-Chloro-2,4-dimethoxyphenol-DMP are numerous. One potential future direction is the development of more effective and specific inhibitors of enzymes involved in the metabolism of catecholamines, as well as the development of more effective and specific inhibitors of cellular signaling pathways. Another potential future direction is the exploration of the potential therapeutic applications of this compound-DMP, such as the treatment of cardiovascular diseases and the regulation of cellular processes. Finally, further research into the biochemical and physiological effects of this compound-DMP could help to elucidate its mechanism of action and to identify potential therapeutic applications.
合成方法
5-Chloro-2,4-dimethoxyphenol-DMP can be synthesized from a variety of precursors, including 2,4-dimethoxybenzaldehyde, 2,4-dimethoxybenzyl chloride, and 2,4-dimethoxybenzoyl chloride. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with thionyl chloride in the presence of a base, such as pyridine, to form 2,4-dimethoxybenzyl chloride. This is then reacted with potassium hydroxide to form this compound-DMP. Other methods of synthesis include the reaction of 2,4-dimethoxybenzoyl chloride with sodium hydroxide, and the reaction of 2,4-dimethoxybenzyl chloride with potassium hydroxide.
安全和危害
属性
IUPAC Name |
5-chloro-2,4-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZANUKDUGIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

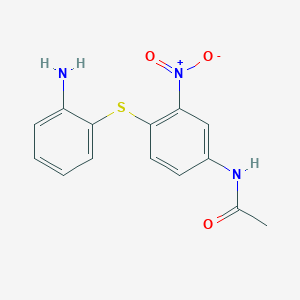
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
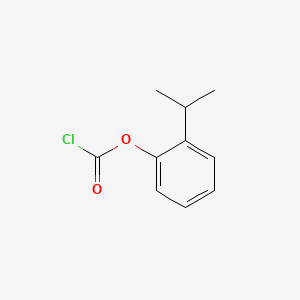
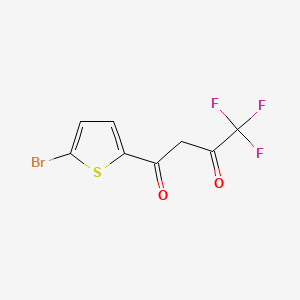
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)

